(4-Butylthiophen-2-yl)boronic acid chemical properties
(4-Butylthiophen-2-yl)boronic acid chemical properties
An In-depth Technical Guide to (4-Butylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract
(4-Butylthiophen-2-yl)boronic acid is a specialized organoboron compound that serves as a pivotal building block in contemporary organic synthesis. Its structure, which combines an electron-rich thiophene ring with a versatile boronic acid moiety and a lipophilic butyl group, makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, stability, and spectroscopic signature. We present a robust, field-tested methodology for its synthesis via a lithiation-borylation sequence. The core of this document is an in-depth exploration of its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, complete with a detailed experimental protocol and a discussion of the mechanistic rationale behind the choice of catalytic components. This whitepaper is intended for researchers, medicinal chemists, and process development scientists who seek to leverage substituted thiopheneboronic acids for the synthesis of novel materials and pharmacologically active agents.
Introduction: The Strategic Value of Thiopheneboronic Acids
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and its ability to act as a bioisostere for phenyl rings. The incorporation of a boronic acid group onto this heterocycle transforms it into a powerful intermediate for carbon-carbon bond formation.[1] Boronic acids are broadly recognized for their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4][5]
(4-Butylthiophen-2-yl)boronic acid emerges as a particularly strategic reagent. The boronic acid at the 2-position is highly reactive for cross-coupling, while the butyl group at the 4-position offers a key point of modulation. This alkyl substituent enhances the molecule's lipophilicity, which can significantly influence the solubility and pharmacokinetic properties of resulting drug candidates.[6] Furthermore, the placement of the substituent at the 4-position avoids steric hindrance at the reactive 2- and 5-positions, ensuring efficient participation in coupling reactions.
Physicochemical Properties and Structural Analysis
The utility of (4-Butylthiophen-2-yl)boronic acid is directly linked to its distinct chemical and structural features. As a Lewis acid, its sp2-hybridized boron atom possesses a vacant p-orbital, which is fundamental to its reactivity.[4][7][8]
Data Summary
| Property | Value | Source / Rationale |
| IUPAC Name | (4-Butylthiophen-2-yl)boronic acid | Standard Nomenclature |
| Molecular Formula | C₈H₁₃BO₂S | Calculated |
| Molecular Weight | 184.06 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature | Analogy to similar boronic acids[9] |
| ¹¹B NMR Shift (δ) | Expected ~28-34 ppm | Typical range for arylboronic acids[10][11] |
Spectroscopic Characterization (Predicted)
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¹H NMR: Protons on the thiophene ring are expected to appear as distinct singlets or doublets in the aromatic region (~7.0-8.0 ppm). The butyl chain protons will resonate in the upfield aliphatic region (~0.9-2.8 ppm), with the α-methylene protons being the most deshielded. The hydroxyl protons of the boronic acid group are typically broad and may exchange with solvent.
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¹³C NMR: The spectrum will show characteristic signals for the four distinct thiophene carbons, with the boron-bound carbon (C2) appearing in a predictable region. Four additional signals will correspond to the butyl group carbons.
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¹¹B NMR: A single, relatively broad resonance is expected in the range of 28-34 ppm, characteristic of a trigonal planar arylboronic acid.[11] This technique is exceptionally useful for monitoring reaction completion during synthesis and for studying complexation with diols.[11]
Stability, Storage, and Handling
Boronic acids require careful handling to ensure their integrity. Two primary degradation pathways exist:
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Protodeboronation: The cleavage of the C-B bond by acidic protons. This is often minimized by using mild reaction conditions.
-
Trimerization: Dehydration to form a cyclic anhydride known as a boroxine. This is an equilibrium process that can be reversed by the addition of water.
For optimal shelf-life, (4-Butylthiophen-2-yl)boronic acid should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).[9] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.[12][13]
Synthesis of (4-Butylthiophen-2-yl)boronic acid
A reliable and scalable synthesis of this reagent is critical for its application. The most direct and field-proven approach is the low-temperature halogen-metal exchange of a pre-functionalized halothiophene, followed by quenching with a borate ester.[14]
Synthetic Workflow Diagram
Caption: Proposed synthesis of (4-Butylthiophen-2-yl)boronic acid.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative methodology and should be performed by trained chemists with appropriate safety precautions.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-bromo-4-butylthiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The extremely low temperature is crucial to prevent side reactions and ensure regioselective lithiation at the 2-position.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: The borate ester acts as the electrophilic boron source. Using a slight excess ensures complete consumption of the highly reactive lithiated intermediate.
-
Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the final product as a solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (4-Butylthiophen-2-yl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust method for forming C(sp²)-C(sp²) bonds.[5][15]
Mechanistic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The reaction proceeds through three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[16]
Protocol: Coupling with 4-Bromoanisole
This protocol is a representative methodology for the synthesis of 4-butyl-2-(4-methoxyphenyl)thiophene.
-
Reagent Preparation: In a vial, combine (4-Butylthiophen-2-yl)boronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: To the vial, add the palladium catalyst and ligand. For this electron-rich system, a catalyst like Pd(PPh₃)₄ (3 mol%) or a more active Buchwald system like Pd₂(dba)₃ (1 mol%) with SPhos (2.5 mol%) is recommended.[17][18] Causality: Buchwald-type phosphine ligands are often superior for heteroaromatic couplings as they promote fast oxidative addition and reductive elimination, minimizing side reactions.
-
Solvent and Degassing: Add a solvent mixture, such as dioxane/water (4:1, ~0.1 M). Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 15 minutes. Causality: Removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Conclusion
(4-Butylthiophen-2-yl)boronic acid stands as a highly valuable and versatile building block for synthetic chemists. Its well-defined reactivity, combined with the strategic placement of the butyl group, provides a powerful tool for introducing the thiophene scaffold into complex molecules. The synthetic and application protocols detailed in this guide offer a robust framework for researchers to utilize this reagent effectively, paving the way for the discovery of new chemical entities in drug development and materials science. The principles of its synthesis and reactivity are extensible to a wide range of other functionalized heteroaromatic boronic acids, reinforcing the central role of these compounds in modern chemical innovation.
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